4-chloro-6-cyclopropyl-3-nitroquinoline
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Overview
Description
4-chloro-6-cyclopropyl-3-nitroquinoline is a quinoline derivative, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents .
Preparation Methods
The synthesis of 4-chloro-6-cyclopropyl-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by nitration and chlorination reactions . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Chemical Reactions Analysis
4-chloro-6-cyclopropyl-3-nitroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-6-cyclopropyl-3-nitroquinoline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits antimicrobial, antiviral, and anticancer activities . It is also used in the development of new therapeutic agents and in the study of various biological pathways .
Mechanism of Action
The mechanism of action of 4-chloro-6-cyclopropyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-chloro-6-cyclopropyl-3-nitroquinoline can be compared with other quinoline derivatives, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide . These compounds also exhibit potent biological activities, but this compound may have unique properties due to its specific substituents and structural features.
Properties
CAS No. |
1997748-08-9 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-3-nitroquinoline |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-9-5-8(7-1-2-7)3-4-10(9)14-6-11(12)15(16)17/h3-7H,1-2H2 |
InChI Key |
BHXAMAATXDBDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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